molecular formula C5H2Cl2IN B1311236 2,4-Dichloro-5-iodopyridine CAS No. 343781-49-7

2,4-Dichloro-5-iodopyridine

Cat. No.: B1311236
CAS No.: 343781-49-7
M. Wt: 273.88 g/mol
InChI Key: BXGGIBSWLOTEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-5-iodopyridine (CAS: 343781-49-7) is a halogenated pyridine derivative with the molecular formula C₅H₂Cl₂IN and a molecular weight of 273.89 g/mol. This compound features chlorine substituents at positions 2 and 4 and an iodine atom at position 5 of the pyridine ring. Its synthesis typically involves halogenation reactions starting from intermediates such as 2,4-dichloro-3-iodopyridine, as reported in multiple industrial standards and synthesis protocols .

The compound is utilized in pharmaceutical and agrochemical research, particularly as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura reactions) to generate substituted pyridines with tailored biological activities . Its halogen-rich structure enhances reactivity in nucleophilic substitutions, making it valuable for constructing complex heterocycles.

Properties

IUPAC Name

2,4-dichloro-5-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2IN/c6-3-1-5(7)9-2-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGGIBSWLOTEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441518
Record name 2,4-dichloro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343781-49-7
Record name 2,4-Dichloro-5-iodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343781-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-dichloro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dichloro-5-iodopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-iodopyridine typically involves halogenation reactions. One common method is the iodination of 2,4-dichloropyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-5-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

2,4-Dichloro-5-iodopyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-iodopyridine depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Table 1: Key Properties of 2,4-Dichloro-5-iodopyridine and Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Physical Properties Applications/Reactivity
This compound 343781-49-7 C₅H₂Cl₂IN 273.89 Solid; m.p. 120–122°C (reported) Cross-coupling reactions
5-Chloro-2-fluoro-4-iodopyridine 659731-48-3 C₅H₂ClFIN 257.43 Boiling point: 251°C; density: 2.129 Fluorinated drug intermediates
2-Chloro-4-iodo-6-methylpyridine 1227592-89-3 C₆H₅ClIN 253.47 Not reported Agrochemical synthesis
2,3,5-Trichloro-4-iodopyridine Not specified C₅HCl₃IN 288.33 High purity (research grade) Catalysis and material science
2,4-Dichloro-5-iodopyrimidine 13544-44-0 C₄HCl₂IN₂ 274.78 Solid; pyrimidine core Antiviral agent precursors

Functional and Reactivity Differences

(a) Halogen Diversity and Reactivity

  • This compound : The iodine atom at position 5 enhances oxidative stability and facilitates iodide displacement in cross-coupling reactions. Chlorine atoms at positions 2 and 4 provide steric hindrance, directing substitutions to specific sites .
  • 5-Chloro-2-fluoro-4-iodopyridine : Fluorine’s electronegativity increases the compound’s metabolic stability, making it suitable for CNS-targeting pharmaceuticals .
  • 2,4-Dichloro-5-iodopyrimidine : The pyrimidine core alters electron distribution, enhancing interactions with biological targets (e.g., kinases) compared to pyridine analogs .

Research Findings and Industrial Relevance

  • Agrochemicals : Analogs like 2-Chloro-4-iodo-6-methylpyridine are precursors to herbicides with enhanced soil persistence .
  • Material Science : Halogenated pyridines serve as ligands in OLEDs and catalysts, with iodine improving luminescent properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-5-iodopyridine
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-5-iodopyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.